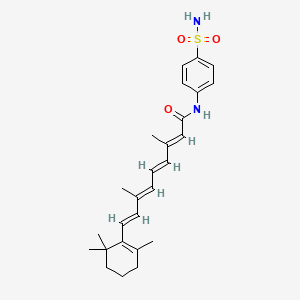

PAF blocker; cardiotoxic: inhibits glucose uptake

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

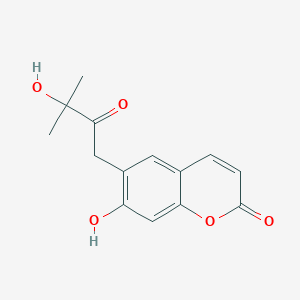

LSM-6400 is an indole alkaloid.

Wissenschaftliche Forschungsanwendungen

1. Cardioprotection by Hydrogen Sulfide in Metabolic Inhibition

Hydrogen sulfide (H2S) has been identified as playing a crucial role in cardioprotection during severe metabolic inhibition in rat ventricular myocytes. This protection is observed in conditions of glucose deprivation and glycolysis inhibition, suggesting a significant role for endogenous H2S in response to metabolic challenges, potentially relevant for PAF blocker-induced cardiotoxicity scenarios (Pan et al., 2006).

2. Pathologic Glycolytic Metabolism in Pulmonary Arterial Hypertension (PAH) Hearts

Research shows that PAH hearts exhibit a pathologic switch to glycolytic metabolism, which can be detected using fasting 2-deoxy-2-[(18)F]fluoro-d-glucose positron emission tomography (FDG-PET). This metabolic shift correlates with cardiac dysfunction and might be informative for therapeutic monitoring, providing insights into the metabolic alterations associated with PAF blockers (Lundgrin et al., 2013).

3. High Glucose Inducing Plasminogen Activator Inhibitor-1 Expression

4. L-type Calcium Channel Blockers Modulating Microvascular Hyperpermeability

L-type calcium channel blockers have been shown to significantly inhibit PAF-induced microvascular dysfunction. This finding suggests a potential therapeutic application for managing PAF-induced hyperpermeability, which could be relevant in the context of PAF blocker-induced cardiotoxicity (Oshiro et al., 1995).

5. Phenylarsine Oxide Inhibiting Insulin-Dependent Glucose Transport

Phenylarsine oxide (PAO) is known to inhibit insulin-stimulated glucose transport activity, affecting the metabolic function in rat soleus muscles. This inhibition might provide a model for understanding the metabolic aspects of PAF blocker-induced cardiotoxicity, especially in relation to glucose uptake mechanisms (Wang et al., 1991).

6. PEDF Increasing GLUT4-Mediated Glucose Uptake

Pigment epithelium-derived factor (PEDF) has been shown to increase glucose uptake in ischemic myocardium via the PI3K/AKT pathway. This insight is critical for understanding the glucose metabolism pathways in cardiac cells, which could be impacted by PAF blocker-induced cardiotoxicity (Yuan et al., 2019).

7. Paeonol's Cardioprotective Effect Against Epirubicin-Induced Injury

Paeonol has been observed to ameliorate myocardial injury, potentially relevant in the context of PAF blocker-induced cardiotoxicity. It functions by modulating miR-1 expression and inhibiting the activation of the PI3K/AKT/mTOR and NF-κB signaling pathways (Wu et al., 2018).

Eigenschaften

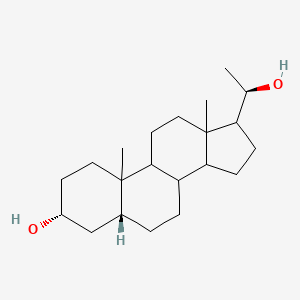

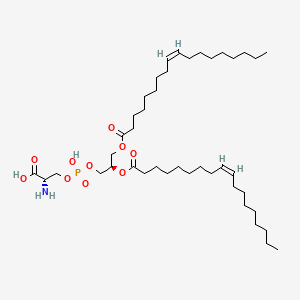

Molekularformel |

C20H26N2O2 |

|---|---|

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11+,14?,15-,16?,17-,18?,19+,20+/m0/s1 |

InChI-Schlüssel |

CJDRUOGAGYHKKD-TXDKXUJTSA-N |

Isomerische SMILES |

CC[C@H]1[C@H]2CC3[C@H]4[C@@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C |

SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

Kanonische SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)

![N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]-1,3-benzothiazol-2-amine](/img/structure/B1235841.png)